molecular formula C7H7N3O B1492356 4-Amino-6-aza-2-oxindole CAS No. 1190310-01-0

4-Amino-6-aza-2-oxindole

Cat. No.: B1492356
CAS No.: 1190310-01-0
M. Wt: 149.15 g/mol
InChI Key: XEJNKEVEYRLUOF-UHFFFAOYSA-N
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Description

4-Amino-6-aza-2-oxindole is a heterocyclic compound characterized by an oxindole core substituted with an amino group at position 4 and a nitrogen atom (aza) at position 4. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer research. The oxindole moiety is a well-established pharmacophore in drug discovery, often associated with modulating protein-protein interactions and enzyme activity.

Properties

CAS No.

1190310-01-0

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

4-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H7N3O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1,8H2,(H,10,11)

InChI Key

XEJNKEVEYRLUOF-UHFFFAOYSA-N

SMILES

C1C2=C(C=NC=C2N)NC1=O

Canonical SMILES

C1C2=C(C=NC=C2N)NC1=O

Origin of Product

United States

Comparison with Similar Compounds

Insights :

  • The chloropyrimidine-aniline derivative exhibits higher molecular weight and hydrophobicity (evidenced by HPLC retention time), suggesting distinct solubility profiles .

Key Differences :

  • Chlorinated analogues require rigorous purification (e.g., HPLC) due to complex byproducts , whereas methyl-substituted azaindoles are more straightforward to produce .

Pharmacological Activities

While direct activity data for this compound is absent, insights can be inferred from related compounds:

  • Oxindole Derivatives: Known for kinase inhibition (e.g., JAK2, EGFR) due to their planar structure and hydrogen-bonding capacity.
  • Chloropyrimidine-Aniline Derivatives : Exhibit antimicrobial and anticancer properties, as seen in patent applications .
  • Methyl-Azaindoles : Used in agrochemicals and as intermediates for bioactive molecules, with reduced polarity enhancing membrane permeability .

Commercial and Research Utility

  • 6-Amino-2-methyl-4-azaindole: Widely available (4 suppliers), enabling rapid access for drug discovery .
  • This compound: Less commercially accessible, suggesting niche research applications or proprietary development.

Recommendations :

  • Prioritize structural characterization (e.g., X-ray crystallography) to confirm binding modes.
  • Explore hybrid derivatives combining oxindole and pyrimidine motifs for synergistic effects.

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